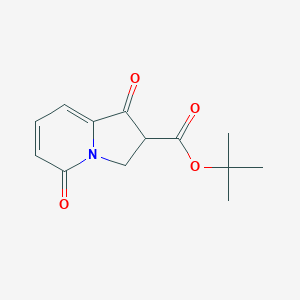

tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate is a synthetic organic compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system

Métodos De Preparación

The synthesis of tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by functionalization to introduce the tert-butyl ester group. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Análisis De Reacciones Químicas

tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or organometallic compounds.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of indolizine compounds exhibit promising antitumor properties. Specifically, tert-butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate has been studied for its potential to inhibit tumor cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and growth .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies have reported that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membrane integrity and interfering with metabolic processes .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important building block in organic synthesis. It is utilized in the synthesis of more complex heterocyclic compounds and can be transformed into various derivatives through functional group modifications. This versatility makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The compound has been employed in the synthesis of novel indolizine derivatives that exhibit enhanced biological activities. Researchers have explored its reactivity in cycloaddition reactions and as a precursor for constructing larger polycyclic systems. Such transformations are crucial for developing new therapeutic agents with improved efficacy .

Materials Science

Polymer Chemistry

In materials science, this compound is being investigated for its potential use in polymer synthesis. Its ability to participate in radical polymerization reactions opens avenues for creating new polymers with tailored properties. These polymers could find applications in coatings, adhesives, and other advanced materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antitumor Activity | Evaluated the effects on cancer cell lines | Induced apoptosis via specific signaling pathways |

| Antimicrobial Activity Assessment | Tested against various bacterial strains | Significant inhibition of both Gram-positive and Gram-negative bacteria |

| Organic Synthesis Research | Explored its use as a building block | Enabled synthesis of complex heterocycles with improved biological activity |

Mecanismo De Acción

The mechanism of action of tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate can be compared to other indolizine derivatives, such as:

Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at a different position.

Indole-3-carboxaldehyde: An indole derivative with an aldehyde group, used in various chemical syntheses.

These compounds share the indole core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Actividad Biológica

tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate is a synthetic compound belonging to the indolizine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its indolizine core structure, which includes a fused pyrrole and pyridine ring system. The presence of the tert-butyl ester group enhances its solubility and stability, making it suitable for various biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO4 |

| Molecular Weight | 245.26 g/mol |

| CAS Number | 2228664-35-3 |

| IUPAC Name | tert-butyl 1,5-dioxo-2,3-dihydroindolizine-2-carboxylate |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of indolizines can possess significant antimicrobial properties. For instance, compounds similar to tert-butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine have demonstrated efficacy against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Antitumor Effects

Preliminary investigations suggest that this compound may exhibit antitumor activity. In vitro studies have indicated that it can inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest. The specific pathways involved are still under investigation but may include modulation of signaling pathways related to cell proliferation and survival .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : It can potentially bind to receptors modulating cellular responses to growth factors and hormones.

Case Studies

A review of literature reveals several case studies highlighting the biological effects of similar indolizine derivatives:

- Study on Antimicrobial Activity : A derivative demonstrated minimum inhibitory concentration (MIC) values ranging from 1.49 to 5.95 µM against selected Gram-positive bacteria.

- Antitumor Study : An analog exhibited significant cytotoxicity against HL60 and MCF7 cell lines with IC50 values indicating effective inhibition at low concentrations .

Comparative Analysis

To contextualize the biological activity of this compound within its chemical family, a comparison with other indolizine derivatives is useful:

Propiedades

IUPAC Name |

tert-butyl 1,5-dioxo-2,3-dihydroindolizine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-13(2,3)18-12(17)8-7-14-9(11(8)16)5-4-6-10(14)15/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDLIKRVORAUSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN2C(=O)C=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.